4-Bromo-N-methylthiophene-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-N-methylthiophene-3-carboxamide typically involves the bromination of N-methylthiophene-3-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Bromo-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-methylthiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-N-methylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Bromo-N-methylthiophene-3-carboxamide can be compared with other thiophene derivatives such as:
- 2-Bromo-N-methylthiophene-3-carboxamide
- 4-Chloro-N-methylthiophene-3-carboxamide
- N-Methylthiophene-3-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The presence of the bromine atom in this compound makes it particularly useful in substitution and coupling reactions .
Properties
IUPAC Name |
4-bromo-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-10-3-5(4)7/h2-3H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJKESSKUVFHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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